molecular formula C10H8FNO3 B2485031 methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate CAS No. 1285403-82-8

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate

Cat. No.: B2485031
CAS No.: 1285403-82-8
M. Wt: 209.176
InChI Key: XEEBFBSCNPHZKH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate (CAS 2092472-39-2) is a high-purity chemical building block belonging to the class of substituted indole-2-carboxylates. With the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol, this compound is characterized by its distinct fluorine and hydroxy substituents on the indole ring system, which are key modifiable sites for structure-activity relationship (SAR) studies . This scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel antiviral agents. Studies on structurally similar indole-2-carboxylate derivatives have demonstrated potent broad-spectrum antiviral activities against RNA viruses, including Coxsackievirus B3 (Cox B3) and Influenza A . The specific pattern of substitution on the indole ring is a critical factor influencing this biological activity, making this compound a valuable template for the synthesis and screening of new therapeutic candidates . Furthermore, the N-hydroxyindole structural motif, related to this compound's core, is a recognized pharmacophore found in complex natural products with potent Gram-positive antibacterial activity, such as the thiopeptide antibiotic Nocathiacin I . This highlights the potential of this compound as a key intermediate in the construction of model systems for antibiotic research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)7-4-5-6(12-7)2-3-8(13)9(5)11/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEBFBSCNPHZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285403-82-8
Record name methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl oxalyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a reaction between 4-fluoroaniline and ethyl oxalyl chloride under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the indole ring structure.

    Hydroxylation and Esterification: The final steps involve hydroxylation and esterification to introduce the hydroxy and ester functional groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-5-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 4-fluoro-5-hydroxy-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Substituents (Position) Molecular Weight (g/mol) Key Properties
Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate 1285403-82-8 4-F, 5-OH, 2-COOCH₃ 209.18 Polar due to hydroxyl; moderate solubility
Methyl 5-fluoro-1H-indole-2-carboxylate 167631-84-7 5-F, 2-COOCH₃ 193.17 Lower polarity; higher lipophilicity
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 136818-64-9 5-F, 6-OCH₃, 2-COOCH₃ 223.20* Methoxy enhances stability vs. hydroxyl
4-Fluoro-5-methoxy-2-methyl-1H-indole 288385-93-3 4-F, 5-OCH₃, 2-CH₃ 179.19 Methyl ester replaced with CH₃; lower solubility
Ethyl 5-fluoroindole-2-carboxylate (precursor) - 5-F, 2-COOCH₂CH₃ 207.19 Ethyl ester increases lipophilicity

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound enhances water solubility compared to methoxy or methyl analogs. For example, indole-5-carboxylic acid (mp 208–210°C) has higher polarity than its ester derivatives .
  • Melting Points: Fluorine and hydroxyl groups increase melting points due to hydrogen bonding.
  • Stability : Hydroxyl groups may reduce oxidative stability compared to methoxy derivatives. Ethyl esters (e.g., compound 6 in ) show higher hydrolytic stability than methyl esters under acidic conditions .

Biological Activity

Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Overview of Biological Activities

This compound has been studied for several biological activities, including:

  • Antiviral Activity : The compound shows promise in inhibiting viral replication, particularly against influenza A virus.
  • Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Target Receptors

This compound interacts with multiple biological targets:

  • Receptor Binding : It binds with high affinity to various receptors, including those involved in cancer and inflammation pathways.
  • Biochemical Pathways : The compound affects several biochemical pathways, impacting processes such as cell proliferation and apoptosis. It has shown to alter the expression of key proteins involved in these pathways, enhancing its therapeutic potential against cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have indicated that:

  • Fluorination : The presence of the fluorine atom enhances binding affinity to certain receptors, improving the compound's efficacy against specific targets like EGFR (Epidermal Growth Factor Receptor) .
  • Hydroxyl Group : The hydroxyl group at the 5-position contributes to the compound's anti-inflammatory and anticancer activities by facilitating interactions with biological macromolecules .

Case Studies

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells. The mechanism involved upregulation of pro-apoptotic proteins (Bax, caspase 3) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Antiviral Efficacy :
    • A study reported that this compound exhibited significant antiviral activity against influenza A, with an IC50 value indicating effective inhibition of viral replication.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate, and how do reaction parameters affect yield?

  • Methodological Answer: The synthesis typically employs the Fischer indole synthesis , starting with substituted phenylhydrazines and ketones. For the 4-fluoro-5-hydroxy derivative, pre-functionalized precursors (e.g., fluorinated ketones) are critical. Reaction optimization includes:

  • Acid catalysis: Concentrated HCl or H2_2SO4_4 at 80–100°C drives cyclization.
  • Protection/deprotection: The hydroxyl group at C5 often requires temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
  • Yield determinants: Stoichiometric ratios (1:1.2 ketone:hydrazine) and catalyst selection (e.g., ZnCl2_2) improve yields to ~60–70% .

Q. Which analytical techniques are optimal for characterizing the fluorine and hydroxyl substituents in this compound?

  • Methodological Answer:

  • 19F^{19}\text{F} NMR : Confirms fluorine incorporation (chemical shift δ –110 to –120 ppm, depending on electronic environment) .
  • IR spectroscopy : O–H stretch (3200–3600 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) identify functional groups.
  • X-ray crystallography : Resolves spatial arrangements (e.g., bond angles C2–C1–C6 = 122.19° and O–H···O hydrogen bonds at 2.65 Å) .

Advanced Research Questions

Q. How does the 4-fluoro and 5-hydroxy substitution pattern influence electronic properties compared to other indole derivatives?

  • Methodological Answer:

  • Electron-withdrawing effects : The C4 fluorine reduces electron density at adjacent positions, altering reactivity in electrophilic substitution (e.g., nitration occurs at C6 instead of C5 in non-fluorinated analogs).
  • Hydrogen-bonding capacity : The C5 hydroxyl group enables intermolecular interactions, as shown in crystal structures (dimerization via O–H···O bonds). Comparative DFT studies reveal a 1.2D increase in dipole moment versus non-substituted indoles, impacting ligand-protein binding .

Q. What experimental approaches resolve discrepancies in bioactivity data between enzymatic and cellular assays?

  • Methodological Answer:

  • Metabolic stability : Conduct microsomal incubation assays (e.g., human liver microsomes) to assess ester hydrolysis rates.
  • Permeability : Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. Methyl esters generally show 30% higher permeability than ethyl analogs .
  • Prodrug optimization : Replace the methyl ester with pivaloyloxymethyl (POM) groups to enhance cellular uptake, as demonstrated in related indole carboxylates .

Q. How do crystal packing interactions impact physicochemical stability and solubility?

  • Methodological Answer:

  • Hydrogen-bond networks : X-ray data reveal dimeric structures stabilized by O–H···O interactions (2.65 Å), reducing aqueous solubility (<0.1 mg/mL).
  • Co-crystallization strategies : Co-formulate with polyethylene glycol (PEG-400) to disrupt packing, increasing solubility by 40% without compromising thermal stability (TGA decomposition onset >200°C) .

Comparative Analysis Table

Compound Substituents Key Differentiating Properties
Methyl 5-fluoro-1H-indole-2-carboxylateF at C5, no hydroxylHigher lipophilicity (clogP +0.3) but reduced H-bonding
Ethyl 4-chloro-5-formyl analogCl at C4, formyl at C5Enhanced electrophilicity for nucleophilic additions
Methyl 4-fluoro-5-hydroxy targetF at C4, OH at C5Unique dual H-bond donor/acceptor capacity

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